molecular formula C10H20N2O2 B1402309 Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate CAS No. 1408076-24-3

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Cat. No.: B1402309
CAS No.: 1408076-24-3
M. Wt: 200.28 g/mol
InChI Key: IDZXBLNHGNNOSO-UHFFFAOYSA-N
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Preparation Methods

The synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate typically involves the reaction of trans-3-amino-3-methylcyclobutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .

Properties

IUPAC Name

tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7/h7H,5-6,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZXBLNHGNNOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143910
Record name Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-24-3
Record name Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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